

Unveiling UMM-766: A Technical Guide to a Novel Antiviral Agent

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Compound of Interest

Compound Name: UMM-766

Cat. No.: B15568508

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This technical guide provides a comprehensive overview of **UMM-766**, a novel nucleoside analog demonstrating significant potential as a broad-spectrum antiviral agent against orthopoxviruses. This document outlines its chemical identity, summarizes key efficacy data, details experimental methodologies, and illustrates its proposed mechanism of action.

Chemical Structure and Identity

UMM-766 is chemically identified as 7-fluoro-7-deaza-2'-C-methyladenosine.^{[1][2]} It is a nucleoside analog that has shown potent antiviral activity against a range of orthopoxviruses.^{[1][3][4]}

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Efficacy and Antiviral Activity

UMM-766 has been identified as a potent inhibitor of orthopoxviruses through high-throughput screening of small molecules. Its efficacy has been demonstrated in both in vitro and in vivo

models.

In Vitro Antiviral Activity

The 50% effective concentration (EC₅₀) and selectivity index (SI) of **UMM-766** were evaluated against several orthopoxviruses in different cell lines. The data highlights the compound's potent and selective antiviral properties.

Virus	Cell Line	EC ₅₀ (μM)	CC ₅₀ (μM)	Selectivity Index (SI)
Vaccinia Virus (VACV)	MRC-5	<1	>30	>31.8
Vaccinia Virus (VACV)	RAW 264.7	<1	>30	>102.4
Rabbitpox Virus (RPXV)	MRC-5	4.15	>30	>7.2
Rabbitpox Virus (RPXV)	RAW 264.7	<1	>30	>110.3
Cowpox Virus (CPXV)	MRC-5	8.08	>30	>3.7
Cowpox Virus (CPXV)	RAW 264.7	2.17	>30	13.82

Data sourced from a study by Mudhasani et al. (2024).

In Vivo Efficacy

In a murine model of severe orthopoxvirus infection, oral administration of **UMM-766** resulted in a dose-dependent increase in survival. Animals treated with a 7-day dosing regimen showed significantly reduced lung and nasal cavity lesions, along with markedly lower viral levels. The compound was well-tolerated at doses of 1, 3, and 10 mg/kg in BALB/c mice.

Experimental Protocols

The following outlines the key experimental methodologies employed in the characterization of **UMM-766**'s antiviral activity.

High-Throughput Screening Assay

A high-content, image-based phenotypic assay was utilized to screen a library of proprietary small molecules from Merck for inhibitors of orthopoxviruses.

- Cell Lines: MRC-5 (human lung fibroblast) and RAW 264.7 (mouse macrophage) cells were used.
- Viruses: Western Reserve strain of Vaccinia virus (VACV), Brighton Red strain of Cowpox virus (CPXV), and the Utrecht strain of Rabbitpox virus (RPXV) were employed.
- Procedure: Compounds were provided as 10-mM DMSO solutions. The assay identified molecules with favorable selective indices for further characterization.

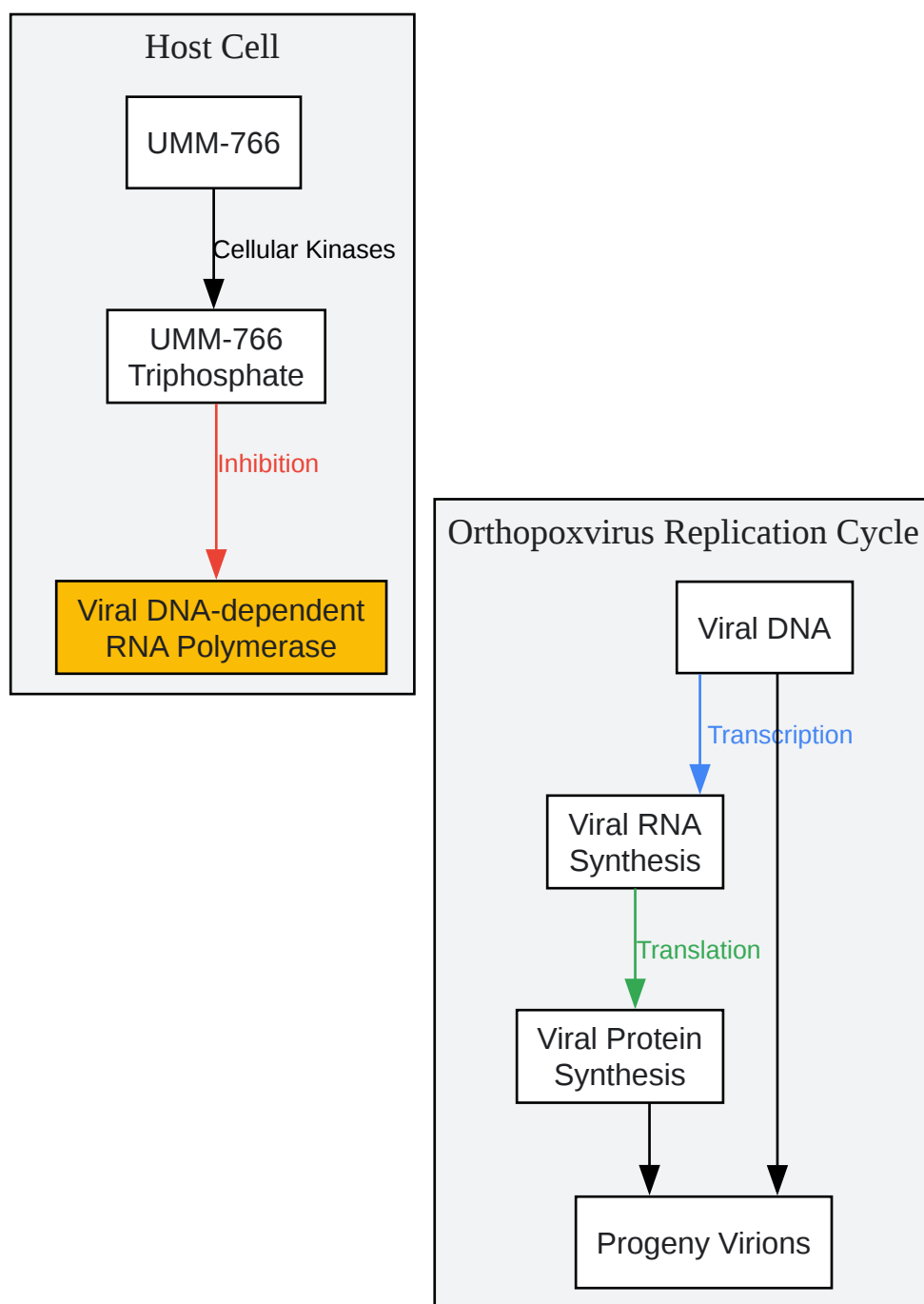
In Vivo Murine Model

The post-exposure efficacy of **UMM-766** was evaluated in a BALB/c mouse model.

- Challenge: Mice were exposed to VACV via intranasal instillation.
- Treatment: A 7-day oral dosing regimen of **UMM-766** was initiated post-exposure.
- Endpoints: Efficacy was determined by monitoring survival rates, changes in body weight, and viral lung burden. Histopathological examination of lung and nasal cavity tissues was also performed.

Proposed Mechanism of Action

UMM-766 is a nucleoside analog, and its mechanism of action is proposed to be the inhibition of viral DNA-dependent RNA polymerase (DdRp). This inhibition disrupts the synthesis of viral RNA, which is essential for viral replication.

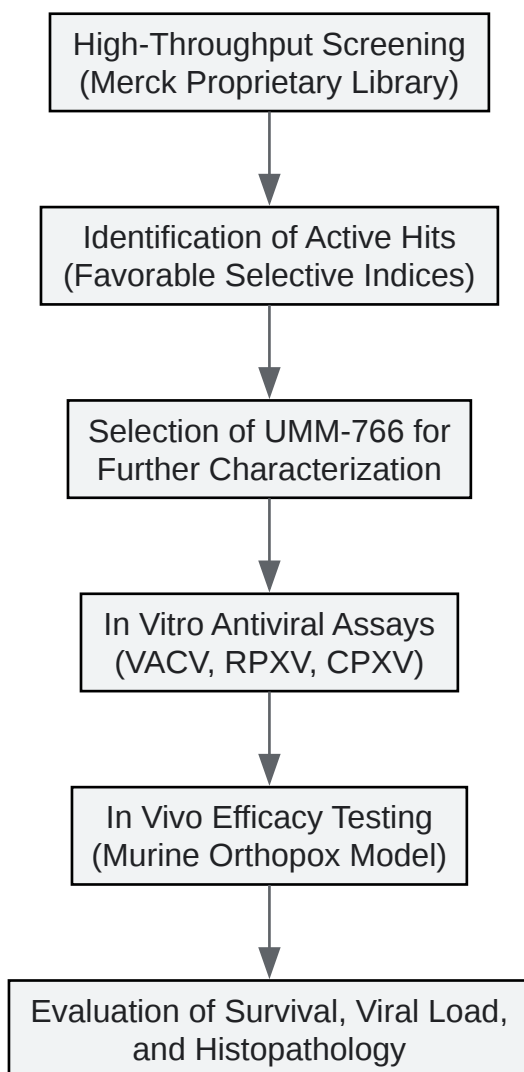


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Caption: Proposed mechanism of **UMM-766** action.

Experimental Workflow

The discovery and initial evaluation of **UMM-766** followed a structured workflow, from initial screening to in vivo validation.



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Caption: **UMM-766** discovery and evaluation workflow.

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